2-(2-amino-5-nitroanilino)-1-methylpyridinium
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Overview
Description
2-(2-amino-5-nitroanilino)-1-methylpyridinium is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes an amino group, a nitro group, and a pyridinium ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-amino-5-nitroanilino)-1-methylpyridinium typically involves multiple steps. One common method includes the nitration of 2-aminoaniline to introduce the nitro group, followed by the coupling of the resulting 2-amino-5-nitroaniline with 1-methylpyridinium. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and coupling reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-(2-amino-5-nitroanilino)-1-methylpyridinium undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.
Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 2-(2,5-diaminoanilino)-1-methylpyridinium .
Scientific Research Applications
2-(2-amino-5-nitroanilino)-1-methylpyridinium has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2-(2-amino-5-nitroanilino)-1-methylpyridinium exerts its effects involves its interaction with specific molecular targets. The amino and nitro groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The pyridinium ring can participate in π-π stacking interactions, further modulating the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
2-amino-5-nitroaniline: Shares the amino and nitro groups but lacks the pyridinium ring.
1-methylpyridinium: Contains the pyridinium ring but lacks the amino and nitro groups.
Uniqueness
2-(2-amino-5-nitroanilino)-1-methylpyridinium is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C12H13N4O2+ |
---|---|
Molecular Weight |
245.26g/mol |
IUPAC Name |
2-N-(1-methylpyridin-1-ium-2-yl)-4-nitrobenzene-1,2-diamine |
InChI |
InChI=1S/C12H12N4O2/c1-15-7-3-2-4-12(15)14-11-8-9(16(17)18)5-6-10(11)13/h2-8H,13H2,1H3/p+1 |
InChI Key |
GMMPSSFBTFPSET-UHFFFAOYSA-O |
SMILES |
C[N+]1=CC=CC=C1NC2=C(C=CC(=C2)[N+](=O)[O-])N |
Canonical SMILES |
C[N+]1=CC=CC=C1NC2=C(C=CC(=C2)[N+](=O)[O-])N |
Origin of Product |
United States |
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